molecular formula C15H18O3 B11724976 Ethyl 2-acetyl-5-phenylpent-4-enoate

Ethyl 2-acetyl-5-phenylpent-4-enoate

Cat. No.: B11724976
M. Wt: 246.30 g/mol
InChI Key: CWQNCOQPLICNMH-UHFFFAOYSA-N
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Description

Ethyl 2-acetyl-5-phenylpent-4-enoate is an organic compound with the molecular formula C15H18O3. It is a liquid at room temperature and is known for its applications in various fields of scientific research and industry. The compound is characterized by its unique structure, which includes an ethyl ester group, an acetyl group, and a phenyl group attached to a pent-4-enoate backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-acetyl-5-phenylpent-4-enoate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl acetoacetate with cinnamyl bromide in the presence of a base such as sodium hydride or potassium tert-butylate. The reaction typically occurs in a solvent like tetrahydrofuran (THF) at low temperatures (0°C to 20°C) to ensure high yields .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-acetyl-5-phenylpent-4-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 can yield carboxylic acids, while reduction with NaBH4 can produce alcohols.

Scientific Research Applications

Ethyl 2-acetyl-5-phenylpent-4-enoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals

Mechanism of Action

The mechanism of action of ethyl 2-acetyl-5-phenylpent-4-enoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-acetyl-5-phenylpent-4-ynoate: Similar structure but with a triple bond instead of a double bond.

    Ethyl 2-acetyl-5-phenylpentanoate: Similar structure but without the double bond.

    Ethyl 2-acetyl-5-phenylhex-4-enoate: Similar structure but with an additional carbon in the backbone.

Uniqueness

Ethyl 2-acetyl-5-phenylpent-4-enoate is unique due to its specific combination of functional groups and the presence of a double bond in the pent-4-enoate backbone. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications .

Properties

Molecular Formula

C15H18O3

Molecular Weight

246.30 g/mol

IUPAC Name

ethyl 2-acetyl-5-phenylpent-4-enoate

InChI

InChI=1S/C15H18O3/c1-3-18-15(17)14(12(2)16)11-7-10-13-8-5-4-6-9-13/h4-10,14H,3,11H2,1-2H3

InChI Key

CWQNCOQPLICNMH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC=CC1=CC=CC=C1)C(=O)C

Origin of Product

United States

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